

Application Notes and Protocols for SR-1903

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a synthetic small molecule that functions as a dual modulator of nuclear receptors, exhibiting inverse agonist activity against the Retinoic Acid Receptor-related Orphan Receptor gamma (RORy) and agonist activity towards the Liver X Receptor (LXR). This unique polypharmacology makes SR-1903 a valuable research tool for investigating the interplay between these two crucial signaling pathways in immunity, inflammation, and metabolism. SR-1903 has demonstrated anti-inflammatory and anti-diabetic efficacy in preclinical models, such as collagen-induced arthritis and diet-induced obesity.[1]

These application notes provide detailed protocols for the preparation of **SR-1903** stock solutions and its application in relevant in vitro and in vivo experimental models.

Data Presentation

Quantitative data for **SR-1903** is summarized in the tables below for easy reference and comparison.



Property	Value	Reference
Molecular Target	RORy (Inverse Agonist), LXR (Agonist)	[1]
IC₅o for RORy	~100 nM	[1]
IC₅₀ for PPARy	209 nM (no activation)	[1]
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	
In Vivo Dosage	20 mg/kg (intraperitoneal)	[1]

Experimental Protocols Protocol 1: Preparation of SR-1903 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **SR-1903** in DMSO.

Materials:

- SR-1903 powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber or foil-wrapped microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile, filtered pipette tips

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
- Weighing SR-1903: Accurately weigh the desired amount of SR-1903 powder. To prepare a
 10 mM stock solution, the required mass will depend on the molecular weight of SR-1903.



Note: As the exact public information on the molecular weight of **SR-1903** is not readily available, it is crucial to obtain this information from the supplier of the compound.

- Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed **SR-1903** powder to achieve a 10 mM concentration.
- Complete Dissolution: Vortex the solution thoroughly until the SR-1903 powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
- Storage: Store the stock solution aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Note on Final Concentration: The high concentration of DMSO in the stock solution is toxic to cells. It is critical to dilute the stock solution to a final working concentration in cell culture medium, ensuring the final DMSO concentration is non-toxic (typically $\leq 0.1\%$).

Protocol 2: In Vitro Application - Inhibition of Inflammatory Gene Expression in Macrophages

This protocol details the use of **SR-1903** to attenuate lipopolysaccharide (LPS)-induced inflammatory gene expression in RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- SR-1903 stock solution (10 mM in DMSO)
- Lipopolysaccharide (LPS)
- Phosphate-buffered saline (PBS)



Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in appropriate cell culture plates at a density that will allow for optimal growth and treatment.
- Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
- SR-1903 Treatment: The following day, treat the cells with the desired concentration of SR-1903. A common final concentration to observe effects on gene expression is 10 μM.[1]
 Prepare the working solution by diluting the 10 mM stock solution in complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
- LPS Stimulation: After a pre-incubation period with **SR-1903** (e.g., 1-2 hours), stimulate the cells with LPS (a typical concentration is 100 ng/mL) for a duration appropriate to induce the target inflammatory genes (e.g., 4-6 hours for TREM-1).
- Cell Lysis and RNA Extraction: Following stimulation, wash the cells with PBS and lyse them for RNA extraction using a preferred method.
- Gene Expression Analysis: Analyze the expression of target inflammatory genes (e.g., TREM-1, IL-6, IL-1β) and LXR target genes (e.g., ABCG1, FASN, SCD-1) using qRT-PCR.

Protocol 3: In Vivo Application - Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the administration of **SR-1903** in a mouse model of collagen-induced arthritis.

Materials:

- DBA/1J mice (or other susceptible strain)
- Bovine type II collagen



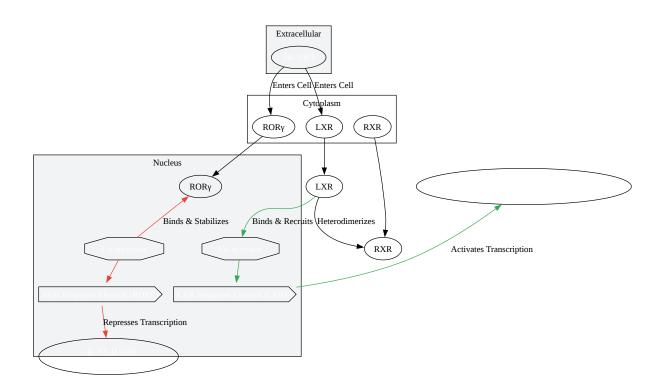
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- SR-1903
- Vehicle for in vivo administration (e.g., sterile PBS with a low percentage of a solubilizing agent like Tween 80 or Cremophor EL, ensuring the final DMSO concentration from the stock is minimal and well-tolerated)
- Sterile syringes and needles for immunization and drug administration

Procedure:

- Induction of Arthritis: Induce arthritis in mice by immunization with an emulsion of bovine type II collagen and CFA, followed by a booster immunization with collagen in IFA.
- **SR-1903** Formulation: Prepare the **SR-1903** dosing solution. A reported effective dose is 20 mg/kg, administered intraperitoneally (i.p.) twice daily.[1] The **SR-1903** stock solution should be diluted in a suitable, sterile vehicle for injection. The final formulation should be a clear solution or a stable, fine suspension.
- Drug Administration: Begin SR-1903 administration at the onset of arthritic symptoms or as
 per the experimental design. Administer the 20 mg/kg dose via intraperitoneal injection twice
 a day for the duration of the study (e.g., 16 days).[1] A vehicle control group should be
 included.
- Monitoring and Evaluation: Monitor the mice regularly for clinical signs of arthritis, such as
 paw swelling and joint inflammation, using a standardized scoring system. At the end of the
 study, tissues can be collected for histological analysis and biomarker assessment.

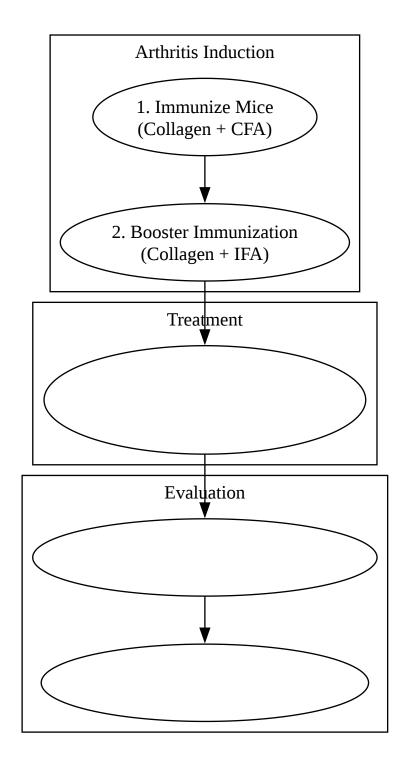
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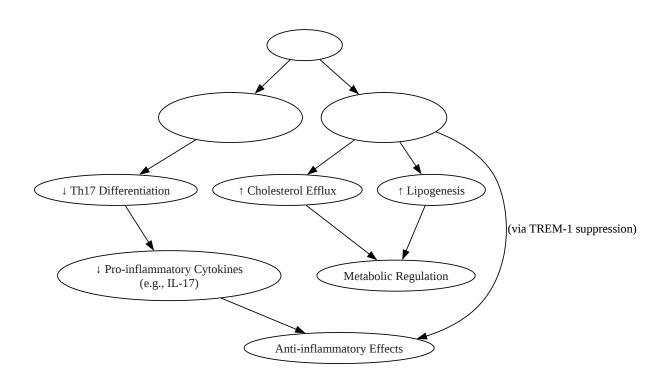
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References

- 1. medchemexpress.com [medchemexpress.com]
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